4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine
Description
Systematic Nomenclature and Structural Identification
The compound is systematically named according to IUPAC guidelines as 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine (CAS: 1234343-13-5). Key structural features include:
- Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.
- Substituents :
- A methyl group at position 4 of the pyrazole ring.
- A 5-methylfuran-2-yl group at position 3.
- An amine group at position 5.
Molecular formula : $$ \text{C}9\text{H}{11}\text{N}_3\text{O} $$
Molecular weight : 177.20 g/mol.
Spectral identifiers :
- SMILES : $$ \text{NC1=C(C)C(C2=CC=C(C)O2)=NN1} $$
- InChIKey : $$ \text{RJOYYRFUJXFWTI-UHFFFAOYSA-N} $$
Table 1: Structural and spectral properties
Historical Development in Heterocyclic Chemistry
The synthesis of pyrazole derivatives dates to 1883, when Ludwig Knorr first synthesized antipyrine, a pyrazolone-based antipyretic. Furan chemistry emerged earlier, with Carl Wilhelm Scheele isolating 2-furoic acid in 1780. The fusion of these heterocycles gained traction in the 21st century, driven by advances in cross-coupling reactions and C–H functionalization.
Key milestones :
- Pechmann synthesis (1898) : Early pyrazole synthesis via acetylene and diazomethane.
- Palladium-catalyzed cyclization (2013) : Enabled efficient construction of pyrazole-furan hybrids through intramolecular C–N bond formation.
- Modern applications : Use in ligand design and bioactive molecule development.
Properties
IUPAC Name |
4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-5-3-4-7(13-5)8-6(2)9(10)12-11-8/h3-4H,1-2H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOYYRFUJXFWTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C(C(=NN2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approach Using Hydrazine and Furan-Containing Precursors
One common route involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents bearing the 5-methylfuran moiety. The general mechanism proceeds via condensation and cyclization to form the pyrazole ring.
- Step 1: Synthesis of 5-methyl-2-furanyl substituted β-diketone or β-ketoester.
- Step 2: Reaction of this diketone with methylhydrazine or substituted hydrazines under reflux conditions in polar solvents such as ethanol or acetonitrile.
- Step 3: Cyclization leads to the formation of the pyrazole ring bearing the 5-methylfuran substituent at position 3 and a methyl group at position 4.
- Step 4: Introduction or retention of the amino group at position 5 occurs either during cyclization or via subsequent amination reactions.
Use of 5-methyl-2-furaldehyde in Schiff Base Formation and Pyrazole Construction
Although Schiff base synthesis is more common in related furan derivatives, the preparation of 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine may involve condensation of 5-methyl-2-furaldehyde with hydrazine derivatives, followed by cyclization to the pyrazole ring.
Alternative Routes and Industrial Considerations
- Industrial synthesis may utilize continuous flow reactors to optimize reaction time and yield.
- Catalysts such as acid catalysts or metal catalysts may be employed to enhance cyclization efficiency.
- Solvent choice is critical, with polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile often preferred for their ability to dissolve intermediates and promote reaction kinetics.
Data Table Summarizing Preparation Parameters
| Preparation Step | Reagents/Precursors | Conditions | Notes |
|---|---|---|---|
| Synthesis of 5-methylfuran diketone | 5-methyl-2-furaldehyde, acyl chlorides or esters | Acid/base catalysis, reflux | Intermediate for pyrazole ring formation |
| Cyclization with methylhydrazine | 5-methylfuran diketone, methylhydrazine | Ethanol or acetonitrile, reflux, 2-6 hours | Forms pyrazole ring with 4-methyl and 3-furan substituents |
| Amination/Functionalization | Aminating agents or retention of NH2 group | Mild heating or room temp | Ensures amino group at position 5 |
| Purification | Column chromatography or recrystallization | Solvent-dependent | Yields pure this compound |
Research Findings and Analysis
- The cyclization of hydrazine derivatives with β-diketones containing the 5-methylfuran moiety is the most reliable and documented method for synthesizing the target compound.
- Reaction conditions such as solvent polarity, temperature, and time significantly influence yield and purity.
- Use of continuous flow reactors in industrial settings improves scalability and reproducibility.
- The amino group at position 5 is either introduced directly during cyclization or via post-synthetic modification, maintaining the compound’s biological activity potential.
- The presence of the 5-methylfuran substituent imparts unique electronic properties to the pyrazole ring, which can be leveraged in drug design and organic synthesis.
Chemical Reactions Analysis
4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of palladium catalysts to form carbon-carbon bonds.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : The compound's structure allows it to interact with microbial enzymes, leading to antibacterial and antifungal effects.
Case Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrazole derivatives, including those structurally related to this compound. The results indicated that these compounds inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Case Study 2: Anti-inflammatory Activity
Research conducted at a leading pharmaceutical institution explored the anti-inflammatory properties of pyrazole derivatives. The study found that compounds similar to this compound significantly reduced levels of pro-inflammatory cytokines in animal models of arthritis .
Applications in Drug Development
The unique chemical structure of this compound makes it an attractive scaffold for drug design. Its derivatives can be synthesized to enhance specific biological activities or reduce toxicity, paving the way for new therapeutic agents.
Potential Drug Candidates
Mechanism of Action
The mechanism of action of 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Pyrazole derivatives are widely studied for their structural versatility and applications in medicinal chemistry. Below is a detailed comparison of 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine with structurally related compounds:
Structural Variations and Electronic Effects
Key Observations :
Physicochemical Properties
Key Observations :
- The target compound’s furan substituent may improve solubility in polar aprotic solvents compared to purely aromatic derivatives (e.g., phenyl or thienyl groups) .
Spectroscopic and Computational Data
- NMR Analysis : DFT studies on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (a structural analogue) reveal that substituents significantly influence ¹H and ¹³C chemical shifts. For example, electron-donating groups (e.g., furan) upfield pyrazole protons, while electron-withdrawing groups (e.g., azo) cause downfield shifts .
- Collision Cross-Section (CCS) : The target compound has predicted CCS values (e.g., 170.7 Ų in negative mode), useful for mass spectrometry characterization .
Biological Activity
4-Methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention in pharmacological research due to its potential biological activities. Understanding the biological activity of this compound is essential for its application in medicinal chemistry, particularly in developing new therapeutic agents.
- Molecular Formula : C₉H₁₁N₃O
- Molecular Weight : 177.2 g/mol
- CAS Number : 1234343-13-5
Research indicates that compounds with a pyrazole structure often exhibit diverse biological activities, including anti-cancer properties. The mechanism by which this compound exerts its effects may involve the modulation of apoptotic pathways and interaction with cellular signaling mechanisms.
Apoptosis Induction
Studies have shown that similar pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins. For instance, compounds in related studies have demonstrated increased expression of pro-apoptotic factors such as Bax and decreased expression of anti-apoptotic factors like Bcl-2, leading to enhanced apoptotic signaling pathways .
Anticancer Activity
A comparative analysis of various pyrazole derivatives has revealed that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the findings from relevant studies:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | TBD | Apoptosis induction via caspase activation |
| Other Pyrazole Derivatives | MDA-MB-231 (Breast Cancer) | TBD | Modulation of NF-kB and p53 pathways |
Case Studies
- Study on Apoptosis : A study investigating the effects of pyrazole derivatives on MCF-7 breast cancer cells found that these compounds could significantly induce apoptosis. The activation of caspases 3, 8, and 9 was noted, suggesting a robust apoptotic mechanism .
- Cell Cycle Arrest : Another investigation highlighted that certain pyrazole compounds caused cell cycle arrest in the G0/G1 phase in MCF-7 cells, indicating their potential as effective anticancer agents .
Q & A
Q. What are the recommended synthetic routes for 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones. For example:
- Step 1 : Condensation of 5-methylfuran-2-carbaldehyde with methyl acetoacetate to form a chalcone intermediate.
- Step 2 : Cyclization with hydrazine hydrate under acidic conditions to form the pyrazole core.
- Step 3 : Functionalization at the 3-position via Suzuki coupling or nucleophilic substitution to introduce the furan moiety . Optimizing solvent (e.g., ethanol vs. DMF) and temperature (80–120°C) significantly impacts purity and yield (reported 45–72%) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : and NMR confirm regiochemistry of the pyrazole ring and furan substitution. For example, the amine proton at δ 8.2–8.5 ppm indicates hydrogen bonding .
- X-ray crystallography : Resolves tautomeric ambiguity (1H-pyrazol-5-amine vs. 2H-pyrazol-5-amine) and confirms planarity between pyrazole and furan rings (dihedral angle <10°) .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 232) .
Q. What in vitro biological screening models are applicable for initial activity assessment?
- Antimicrobial : MIC assays against S. aureus and E. coli (CLSI guidelines) .
- Anticancer : MTT assays on human cancer cell lines (e.g., MCF-7, HepG2) with IC values compared to doxorubicin .
- Enzyme inhibition : Carbonic anhydrase or tubulin polymerization assays using spectrophotometric methods .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for pyrazole-furan hybrids?
- Docking studies : Identify binding poses in target proteins (e.g., tubulin or kinase active sites). For example, furan’s oxygen may form hydrogen bonds with Arg278 in tubulin .
- QSAR : Correlate Hammett σ values of substituents with bioactivity. Electron-withdrawing groups on furan enhance antitubercular activity (MIC 2–8 µg/mL) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. What strategies address low solubility and bioavailability in preclinical studies?
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 2.3 mg/mL vs. 0.7 mg/mL for free base) .
- Nanoparticle encapsulation : PLGA-based nanoparticles enhance cellular uptake (e.g., 3-fold increase in HepG2 cytotoxicity) .
- Prodrug design : Amine group derivatization with acetyl or PEG moieties improves pharmacokinetic profiles .
Q. How can contradictory data on antitubercular activity be reconciled across studies?
- Strain variability : Test against both H37Rv and clinical MDR-TB strains. For example, MIC values vary from 4 µg/mL (H37Rv) to >32 µg/mL (MDR-TB) .
- Synergistic combinations : Pair with rifampicin or isoniazid to reduce resistance (FIC index <0.5 indicates synergy) .
- Metabolite profiling : LC-MS identifies active metabolites (e.g., hydroxylated furan derivatives) that may contribute to efficacy .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic protocols, and how can they be mitigated?
- Challenge : Low regioselectivity in pyrazole formation due to competing tautomers.
- Solution : Use directing groups (e.g., Boc-protected amines) or microwave-assisted synthesis to enhance regiocontrol (yield increases from 50% to 85%) .
Q. How to validate target engagement in complex biological systems?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
